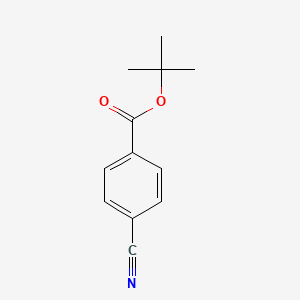

Tert-butyl 4-cyanobenzoate

Description

Significance of Tert-butyl 4-Cyanobenzoate (B1228447) as a Versatile Synthetic Scaffold and Research Intermediate

Tert-butyl 4-cyanobenzoate's value in the scientific community stems from its role as a versatile building block in organic synthesis. cymitquimica.com The term "synthetic scaffold" refers to a core molecular structure upon which more complex chemical architectures can be systematically built. The compound is well-suited for this role due to its two distinct and reactive functional groups. The nitrile group (-C≡N) and the tert-butyl ester group (-COOC(CH₃)₃) offer different chemical reactivities, allowing for selective transformations at either end of the molecule.

As a research intermediate, it is used in the synthesis of fine chemicals and pharmaceutical intermediates. synhet.com The tert-butyl group often serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be removed under specific acidic conditions to reveal the carboxylic acid, which can then undergo further reactions. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. This dual functionality allows chemists to employ multi-step synthetic strategies to create a wide array of target molecules. numberanalytics.comwikipedia.org

For instance, research has explored the photochemical behavior of this compound. cdnsciencepub.com In photochemical reactions with olefins like 2,3-dimethyl-2-butene (B165504), it can form cyclic imine esters, demonstrating its utility in constructing complex heterocyclic systems under specific reaction conditions. cdnsciencepub.com Its precursor, 4-cyanobenzoic acid, is a key intermediate in medicinal chemistry, polymer chemistry, and advanced material engineering, highlighting the importance of its derivatives. pubcompare.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | synhet.com |

| CAS Number | 55696-50-9 | synhet.com |

| Molecular Formula | C₁₂H₁₃NO₂ | rsc.org |

| Melting Point | 75°-78° C | prepchem.com |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.17–7.91 (m, 2H), 7.84–7.57 (m, 2H), 1.58 (s, 9H) | rsc.org |

| ¹³C NMR (126 MHz, CDCl₃) | δ 164.0, 135.9, 132.1, 129.9, 118.2, 115.9, 82.4, 28.0 ppm | rsc.org |

Historical Context of Benzoate (B1203000) and Cyanobenzene Chemistry in Organic Research

The scientific importance of this compound is built upon centuries of research into its core components: benzoates and cyanobenzenes.

Benzoate Chemistry: The history of benzoates is intrinsically linked to benzoic acid. Benzoic acid was first described in the 16th century, making it one of the simpler aromatic carboxylic acids known. wikipedia.orgresearchgate.net Its composition was later determined by the renowned chemists Justus von Liebig and Friedrich Wöhler. wikipedia.org Historically, benzoic acid and its salts (benzoates) were recognized for their preservative properties. wikipedia.org In the realm of organic synthesis, benzoic acid became a fundamental precursor for a vast number of other organic substances. wikipedia.orgresearchgate.net The esters of benzoic acid, known as benzoates, became a major class of compounds, with applications ranging from plasticizers to fragrances. researchgate.net The development of esterification reactions allowed chemists to modify the carboxyl group, a foundational concept that enables the synthesis of esters like this compound.

Cyanobenzene Chemistry: The cyanobenzene family, also known as benzonitriles, has a similarly rich history. The parent compound, benzonitrile (B105546), was first prepared around 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org However, it was Hermann Fehling's synthesis in 1844, by heating ammonium (B1175870) benzoate, that produced enough of the substance for detailed chemical investigation. wikipedia.org Fehling coined the term "nitrile" for this class of compounds, which possess a -C≡N functional group. wikipedia.org The introduction of the cyano group into organic molecules, a process known as cyanation, became a fundamental reaction in organic synthesis. numberanalytics.com This is because the cyano group is a versatile functional handle that can be converted into amines, carboxylic acids, and other functionalities, making it crucial for building molecular complexity. numberanalytics.comwikipedia.org The first detection of benzonitrile in interstellar space in 2018 underscores the fundamental nature of this aromatic nitrile. frontiersin.org

Scope and Emerging Research Trajectories of this compound Investigations

The unique structure of this compound continues to place it at the center of modern chemical investigations, with research expanding beyond traditional organic synthesis into advanced materials science.

One significant emerging area is the development of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters linked by organic molecules. The 4-cyanobenzoate ligand, derived from the hydrolysis of its ester, has been used to construct these frameworks. Research has shown that it can form layered structures with complex interpenetration, a topic of great interest for designing materials with specific porous properties for gas storage or separation. usf.edu

Another promising trajectory is in the field of organic electronics . The cyanobenzene unit is a strong electron-withdrawing group, a property that is highly desirable in materials for organic solar cells (OSCs). researchgate.netvaia.com Recent research has focused on incorporating cyanobenzene-modified units into the core of small-molecule acceptors for OSCs. While not using the tert-butyl ester directly, this research highlights the importance of the cyanobenzoate scaffold in tuning the electronic properties of molecules to achieve high-efficiency energy conversion. researchgate.net

Furthermore, detailed photochemical studies continue to reveal novel reactivities. Investigations into the photochemical reactions of this compound with various olefins have shown that it can participate in complex cycloaddition reactions, leading to the formation of nitrogen-containing heterocyclic products. cdnsciencepub.com This line of inquiry provides pathways for synthesizing novel molecular structures that may have applications in medicinal chemistry or materials science.

Table 2: Example Synthesis of this compound

| Reactants/Reagents | Function | Source |

|---|---|---|

| 4-cyanobenzoic acid | Starting Material | prepchem.com |

| t-butanol | Source of tert-butyl group | prepchem.com |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) | Coupling Agent | prepchem.com |

| 4-(dimethylamino)pyridine (DMAP) | Catalyst | prepchem.com |

| Dimethylformamide (DMF) | Solvent | prepchem.com |

Properties

IUPAC Name |

tert-butyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGZJUKYAHDTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297254 | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55696-50-9 | |

| Record name | NSC114973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for Tert Butyl 4 Cyanobenzoate

Established Synthetic Routes to Tert-butyl 4-Cyanobenzoate (B1228447)

The synthesis of tert-butyl 4-cyanobenzoate can be achieved through several established routes, primarily involving the formation of the tert-butyl ester from its corresponding carboxylic acid or through alternative C-O bond formation strategies.

Esterification Approaches from 4-Cyanobenzoic Acid

Direct esterification of 4-cyanobenzoic acid with tert-butanol (B103910) is a common and straightforward method. One documented procedure involves dissolving 4-cyanobenzoic acid and tert-butanol in dimethylformamide (DMF) and then adding 4-(dimethylamino)pyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). prepchem.com The mixture is stirred overnight at room temperature to yield the desired product. prepchem.com This method, utilizing a carbodiimide (B86325) coupling agent, is a standard approach for forming esters under mild conditions.

Another classic approach involves the conversion of 4-cyanobenzoic acid into its more reactive acid chloride derivative, 4-cyanobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. googleapis.com The resulting 4-cyanobenzoyl chloride can then be reacted with tert-butanol to form this compound.

A summary of a representative esterification method is presented below:

| Starting Materials | Reagents | Solvent | Conditions | Product |

| 4-Cyanobenzoic acid, tert-Butanol | DMAP, EDC | DMF | Room Temperature, Overnight | This compound |

Alternative C-O Bond Formation Strategies, including Metal-Free Conditions

Beyond direct esterification, alternative strategies for forming the crucial C-O bond have been developed, with a notable emphasis on metal-free conditions to enhance the sustainability of the synthesis.

One such metal-free approach is transesterification . A general procedure for this method involves the reaction of a methyl or ethyl ester with sodium tert-butoxide (NaOtBu) in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). rsc.org For instance, reacting methyl 4-cyanobenzoate with sodium tert-butoxide can produce this compound with a reported yield as high as 99%. rsc.org

Another innovative, metal-free protocol achieves the synthesis of tert-butyl esters directly from benzyl (B1604629) cyanides using tert-butyl hydroperoxide. lookchem.com This one-pot reaction involves Csp3-H bond oxidation, C-CN bond cleavage, and subsequent C-O bond formation. lookchem.com

Palladium-catalyzed alkoxycarbonylation of aryl halides represents a transition-metal-catalyzed alternative. amazonaws.com In this method, an aryl bromide is reacted with carbon monoxide and tert-butanol in the presence of a palladium catalyst to form the corresponding tert-butyl ester. amazonaws.com This approach is versatile and tolerates a range of functional groups.

A selection of alternative synthetic strategies is outlined in the following table:

| Method | Substrate | Key Reagents | Conditions | Notes |

| Transesterification | Methyl 4-cyanobenzoate | Sodium tert-butoxide | Toluene, Room Temp, 3-4 h | Metal-free, 99% yield. rsc.org |

| Palladium-Catalyzed Alkoxycarbonylation | 4-Bromobenzonitrile | Pd catalyst, CO, tert-Butanol | Varies | Transition-metal catalyzed. amazonaws.com |

| From Benzyl Cyanide | 4-Methylbenzyl cyanide | tert-Butyl hydroperoxide | Metal-free | One-pot C-O bond formation. lookchem.com |

Optimization and Scalability in this compound Synthesis

Efficiency and scalability are critical considerations for the practical application of any synthetic route. Research has focused on optimizing catalytic conditions and exploring advanced reactor technologies to facilitate large-scale production.

Catalytic Conditions for Enhanced Efficiency

The use of catalysts is paramount for improving reaction rates and yields. In the direct esterification of 4-cyanobenzoic acid, 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the reaction mediated by carbodiimides like EDC. prepchem.com

For industrial synthesis of the precursor, 4-cyanobenzoic acid, biocatalysis presents a highly efficient and selective option. The enzyme nitrilase, for example from Comamonas testosteroni, can selectively hydrolyze one nitrile group of terephthalodinitrile to produce 4-cyanobenzoic acid with high selectivity (up to 99.8%) at nearly full conversion. nih.govwiley.com This enzymatic process is highly efficient, requiring only a small amount of biocatalyst per kilogram of product. nih.govwiley.com

The following table highlights different catalytic approaches:

| Catalyst Type | Reaction | Substrate | Catalyst | Advantage |

| Nucleophilic Catalyst | Esterification | 4-Cyanobenzoic acid | DMAP | Mild conditions, high efficiency. prepchem.com |

| Biocatalyst (Enzyme) | Precursor Synthesis | Terephthalodinitrile | Nitrilase | High selectivity and conversion. nih.govwiley.com |

| Transition Metal | Alkoxycarbonylation | 4-Bromobenzonitrile | Palladium complex | Functional group tolerance. amazonaws.com |

Considerations for Industrial Production and Continuous Flow Reactors

For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Flow reactors provide superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control, leading to higher efficiency and product purity. scispace.comacs.org The synthesis of tert-butyl esters has been successfully demonstrated in flow microreactor systems, highlighting the potential for more sustainable and efficient production compared to batch methods. rsc.orgsyrris.jp For instance, a continuous flow process for the Hantzsch pyrrole (B145914) synthesis utilized the in-situ generated HBr byproduct to hydrolyze a tert-butyl ester, showcasing the creative potential of flow chemistry. acs.org While this was for a different molecule, the principle of using flow reactors for reactions involving tert-butyl esters is well-established. scispace.comacs.org

Patents detailing processes for producing cyanobenzoic acid derivatives from phthalonitrile (B49051) compounds also point towards industrially relevant methods, focusing on selective hydrolysis and subsequent transformations under conditions suitable for large-scale manufacturing. googleapis.comgoogle.com The scalability of related reactions, such as the Ritter reaction for producing t-butyl amides, also provides insights into robust methods that could be adapted for large-scale ester synthesis. orgsyn.org

Derivatization and Functionalization Strategies Utilizing the this compound Backbone

The structure of this compound offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The tert-butyl ester, the cyano group, and the aromatic ring can all be targeted for derivatization.

The tert-butyl ester is widely used as a protecting group for the carboxylic acid functionality. scispace.comacs.org It is stable under basic conditions but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to regenerate the carboxylic acid. scispace.comacs.orgresearchgate.net This allows for selective reactions at other parts of the molecule without affecting the carboxyl group.

The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, as demonstrated in the derivatization of a related compound. rsc.org Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic structures. For example, it can react with azides or hydrazine (B178648) derivatives to synthesize tetrazoles or tetrazines, which are important scaffolds in medicinal chemistry. google.comgoogle.comacs.org

The aromatic ring can also be functionalized. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring. An example is the synthesis of tert-butyl 3-amino-4-cyanobenzoate, which introduces an amino group to the backbone, providing a new site for further modification. cymitquimica.com The entire cyanobenzoate moiety can also be used as a component in more complex reactions, such as the electroreductive trifluoroalkylarylation of alkenes, where ethyl 4-cyanobenzoate served as the aryl source. rsc.org

| Functional Group | Transformation | Reagents/Conditions | Resulting Functionality |

| tert-Butyl Ester | Deprotection | Strong Acid (TFA, HCl) | Carboxylic Acid. scispace.comacs.org |

| Cyano Group | Hydrolysis | Acid or Base | Amide, Carboxylic Acid. rsc.org |

| Cyano Group | Cycloaddition | Hydrazine, NaNO2 | Tetrazine Ring. acs.org |

| Aromatic Ring | Amination | Varies | Amino-substituted aromatic ring. cymitquimica.com |

Transformations of the Cyano Group in the Presence of the Tert-butyl Ester

The tert-butyl ester group is a robust protecting group, allowing for a variety of chemical transformations to be performed on the cyano group without affecting the ester. This orthogonality is crucial for multi-step synthetic strategies.

One key transformation is the hydration of the nitrile to a primary amide. Research has shown that this compound can be fully converted to its corresponding amide using a ruthenium pincer catalyst in tert-butanol with a controlled amount of water. rsc.org The reaction proceeds efficiently under mild conditions, often at room temperature. rsc.org Notably, this method is successful for the hindered tert-butyl ester, whereas less hindered esters like ethyl 4-cyanobenzoate are prone to competitive ester hydrolysis under the same conditions. rsc.org

Another significant reaction is the Ritter reaction, which transforms nitriles into N-tert-butyl amides. researchgate.netorgsyn.org While specific studies on this compound are not detailed, the general method involves reacting a nitrile with a tert-butyl cation source (like tert-butyl acetate) in the presence of a strong acid catalyst. researchgate.netirb.hr This reaction has been successfully applied to methyl 4-cyanobenzoate, indicating its compatibility with the cyanobenzoate scaffold. orgsyn.orgirb.hr

The cyano group can also participate in cycloaddition reactions. In a notable photochemical reaction, the cyano group of this compound reacts with an olefin, 2,3-dimethyl-2-butene (B165504), to form a cyclic imine, which can be subsequently hydrolyzed to the corresponding ketone. cdnsciencepub.com This transformation occurs while leaving the tert-butyl ester group intact. cdnsciencepub.com

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Hydration | Ruthenium Pincer Catalyst, tBuOH, H2O, Room Temp | tert-Butyl 4-carbamoylbenzoate | rsc.org |

| Ritter Reaction (Modified) | tert-Butyl Acetate (B1210297), H2SO4 (cat.) | Methyl 4-(tert-butylcarbamoyl)benzoate (from Methyl 4-cyanobenzoate) | orgsyn.orgirb.hr |

| Photochemical Cycloaddition | 2,3-dimethyl-2-butene, hv, Benzene | Cyclic Imine Ester | cdnsciencepub.com |

Reactivity of the Ester Moiety in this compound

While the tert-butyl ester is considered a stable protecting group, it can be selectively cleaved or transformed under specific conditions. The reactivity of this moiety is central to its use as a protecting group for carboxylic acids.

The most common reaction of the tert-butyl ester is its deprotection (or de-tert-butylation) to yield the corresponding carboxylic acid, 4-cyanobenzoic acid. This is typically achieved under acidic conditions. acs.org For instance, aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl esters. organic-chemistry.org A more recent, milder method involves the use of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. acs.orgacs.org This catalytic system facilitates the cleavage of the C-O bond under neutral conditions at room temperature, showing high chemoselectivity. acs.orgacs.org

Hydrolysis can also be induced under basic conditions, although the tert-butyl ester shows considerable stability. Studies on a related polymer system showed that even at pH 12, only about 12% of an ester linkage to a cyanobenzoyl group was cleaved over 24 hours. beilstein-journals.org For more direct cleavage of tert-butyl benzoates, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (THF) offers a safe and efficient alternative to hazardous methods. organic-chemistry.org

Beyond cleavage to the acid, the ester can undergo other transformations. It can be converted directly into an acid chloride using thionyl chloride (SOCl₂) at room temperature; this reaction is selective for tert-butyl esters over methyl or ethyl esters. organic-chemistry.org Furthermore, transesterification is also possible. For example, a ketone derivative of this compound was successfully transesterified to the corresponding methyl ester. cdnsciencepub.com

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Deprotection | Tris-4-bromophenylamminium Cation (MB•+), HSiEt3, Room Temp | 4-Cyanobenzoic Acid | acs.orgacs.org |

| Acidic Deprotection | Aqueous Phosphoric Acid | 4-Cyanobenzoic Acid | organic-chemistry.org |

| Basic Hydrolysis | KOH, THF, Room Temp | 4-Cyanobenzoic Acid | organic-chemistry.org |

| Acid Chloride Formation | SOCl2, Room Temp | 4-Cyanobenzoyl Chloride | organic-chemistry.org |

| Transesterification | Acidic Methanol (on a derivative) | Methyl Ester Derivative | cdnsciencepub.com |

Photochemical Approaches to Functionalization and Derivatization

The aromatic and nitrile functionalities within this compound make it amenable to photochemical reactions, providing pathways to complex structures that may be difficult to access through traditional thermal chemistry. acs.orgnih.gov The cyanobenzoate scaffold is known to be photochemically active and can act as an electron-transfer sensitizer. rsc.org

A key study demonstrated the unique photochemical reactivity of this compound. cdnsciencepub.com When irradiated in a benzene solution with 2,3-dimethyl-2-butene, it exclusively yielded a cyclic imine ester (IIa). cdnsciencepub.com This reaction is noteworthy because under similar conditions, the corresponding methyl 4-cyanobenzoate produced both an oxetane (B1205548) and the imine. The absence of oxetane formation with the tert-butyl ester highlights how the bulky ester group can influence the reaction pathway. cdnsciencepub.com The formation of the imine is proposed to occur via the excitation of a charge-transfer complex between the cyanobenzoate and the olefin. cdnsciencepub.com

This type of photochemical functionalization, where radicals are generated and participate in C-H functionalization or cycloadditions, represents a powerful strategy in modern organic synthesis. nih.govepfl.ch Photoredox catalysis, in particular, enables the selective formation of radical intermediates under mild conditions, which can then be used to construct complex molecular architectures. nih.gov

| Reaction Type | Reactants | Solvent | Key Product | Reference |

|---|---|---|---|---|

| Photochemical Cycloaddition | This compound, 2,3-Dimethyl-2-butene | Benzene | Cyclic Imine Ester (IIa) | cdnsciencepub.com |

Mechanistic Investigations and Reaction Dynamics of Tert Butyl 4 Cyanobenzoate

Reactivity Profiles of the Cyano and Ester Functional Groups

The chemical behavior of tert-butyl 4-cyanobenzoate (B1228447) is dictated by the interplay of its cyano and tert-butyl ester functionalities. Each group exhibits distinct reactivity, which can be influenced by the presence of the other.

Nucleophilic Addition Pathways Involving the Cyano Moiety

The cyano group (C≡N) in tert-butyl 4-cyanobenzoate is susceptible to nucleophilic attack at the carbon atom. masterorganicchemistry.com This reactivity is a cornerstone of nitrile chemistry, leading to the formation of various valuable products.

One notable reaction is the hydration of the nitrile to form an amide. While the direct addition of water to a nitrile is typically slow, it can be catalyzed by transition metals. rsc.org For instance, ruthenium pincer complexes have been shown to effectively catalyze the hydration of a wide range of nitriles, including this compound, to their corresponding amides under mild conditions. rsc.org The reaction proceeds via metal-ligand cooperative activation of the C≡N bond, facilitating the nucleophilic attack of water. rsc.orgrsc.org

Another significant nucleophilic addition is the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of a strong acid to form a tert-butyl amide. orgsyn.org This method provides a scalable and robust route for the conversion of nitriles like methyl 4-cyanobenzoate into their corresponding tert-butyl amides. orgsyn.org

The cyano group can also participate in cycloaddition reactions. For example, in photochemical reactions with olefins, the cyano group can be involved in the formation of cyclic imine esters. cdnsciencepub.comcapes.gov.br

Steric and Electronic Influences of the Tert-butyl Group on Ester Reactivity and Stability

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the reactivity and stability of the adjacent ester group. cdnsciencepub.comresearchgate.net

Steric Hindrance: The large size of the tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester. This steric shielding reduces the rate of reactions such as hydrolysis and transesterification compared to less hindered esters like methyl esters. cdnsciencepub.com For instance, in Suzuki-Miyaura cross-coupling reactions involving related boronic esters, the tert-butyl group can decrease reaction rates due to hindered access to the reaction center.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron-donating nature can influence the electronic properties of the aromatic ring and the reactivity of the ester. However, in many cases, the steric effects of the tert-butyl group are more dominant in controlling reactivity. cdnsciencepub.com

Stability: The steric bulk of the tert-butyl group enhances the stability of the ester group towards hydrolysis. This increased stability makes tert-butyl esters useful as protecting groups in multi-step organic synthesis. For example, while unhindered esters like ethyl 4-cyanobenzoate may undergo competing ester hydrolysis under certain reaction conditions, the more hindered this compound demonstrates greater stability. rsc.orgrsc.org

Photochemical Reaction Mechanisms and Pathways

This compound, and its methyl analog, exhibit rich and complex photochemical behavior, particularly in the presence of olefins and nucleophiles. These reactions often proceed via electron transfer mechanisms, leading to the formation of radical ions and other reactive intermediates.

Photo-NOCAS (Nucleophile–Olefin Combination, Aromatic Substitution) Reactions with this compound

The Photo-NOCAS reaction is a powerful photochemical method for the formation of new carbon-carbon and carbon-heteroatom bonds. cdnsciencepub.comcapes.gov.br It typically involves the irradiation of an aromatic electron acceptor, an olefin, and a nucleophile. capes.gov.br While 1,4-dicyanobenzene is a common electron acceptor in these reactions, studies have explored the use of methyl 4-cyanobenzoate and by extension, its tert-butyl analog. cdnsciencepub.comcapes.gov.brgrafiati.com

In reactions involving methyl 4-cyanobenzoate, an olefin, and methanol, the expected photo-NOCAS products are often not the primary products. Instead, cyclic imine esters are formed. cdnsciencepub.comcapes.gov.brgrafiati.com However, the addition of a codonor, such as biphenyl, can promote the formation of the desired photo-NOCAS products. cdnsciencepub.comcapes.gov.brgrafiati.com When this compound was used in place of the methyl ester under similar conditions without a codonor, it also yielded a cyclic imine, with no evidence of photo-NOCAS products. cdnsciencepub.com

The general mechanism for the photo-NOCAS reaction involves the initial photoinduced electron transfer from the olefin to the excited singlet state of the aromatic acceptor to form a radical ion pair. cdnsciencepub.comum.edu.mt In the presence of a nucleophile, this can lead to the formation of a 1:1:1 adduct. capes.gov.br

Intramolecular Electron Transfer Processes in Excited States

Upon photoexcitation, molecules like this compound can undergo intramolecular electron transfer (IET) processes. nih.gov These processes are fundamental to many photochemical reactions and involve the transfer of an electron from a donor part of the molecule to an acceptor part.

In the context of related aminobenzonitriles, studies have shown the existence of dual fluorescence, with emissions from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. nih.gov The formation of the ICT state involves a significant charge separation within the molecule in the excited state. nih.gov While specific studies on the intramolecular electron transfer of isolated this compound are not detailed in the provided results, the principles observed in similar aromatic systems with donor and acceptor moieties are relevant. The cyano group acts as an electron acceptor, and the rest of the molecule can act as the donor.

Characterization of Reactive Intermediates (e.g., Radical Anions, Exciplexes)

The photochemical reactions of this compound and related compounds involve several key reactive intermediates.

Radical Anions: The radical anion of the cyanobenzoate is a crucial intermediate in photo-NOCAS reactions. cdnsciencepub.comrsc.org It is formed by the single electron transfer from an electron donor (like an olefin or a codonor) to the excited state of the cyanobenzoate. cdnsciencepub.com The spin density in the radical anion of methyl 4-cyanobenzoate is high at the ipso positions, which influences the subsequent reaction pathways. cdnsciencepub.com

Exciplexes: In nonpolar solvents, the interaction between the excited state of the aromatic acceptor and the olefin can lead to the formation of an exciplex (excited state complex). cdnsciencepub.comcapes.gov.brgrafiati.com This exciplex can then lead to different products, such as oxetanes, as observed in the irradiation of methyl 4-cyanobenzoate and an olefin in benzene (B151609). cdnsciencepub.comcapes.gov.br

Contact Radical Ion Pairs (CRIP): In the presence of a codonor like biphenyl, irradiation leads to the formation of a contact radical ion pair between the cyanobenzoate and the codonor. cdnsciencepub.comcapes.gov.brgrafiati.com This CRIP can then dissociate into solvent-separated radical ions, initiating the photo-NOCAS reaction sequence. cdnsciencepub.comcapes.gov.brgrafiati.com

Data Tables

Table 1: Reactivity of the Cyano Group in Benzonitrile (B105546) Derivatives

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Ref. |

| Hydration | Water | Amide | Ruthenium Pincer Complex | rsc.orgrsc.org |

| Ritter Reaction | tert-Butyl Acetate (B1210297) | tert-Butyl Amide | Sulfuric Acid | orgsyn.org |

| Photochemical Cycloaddition | Olefin | Cyclic Imine Ester | UV Irradiation | cdnsciencepub.comcapes.gov.br |

Table 2: Influence of the Ester Group on Reactivity

| Ester Derivative | Reaction Condition | Observation | Ref. |

| Ethyl 4-cyanobenzoate | Nitrile Hydration Conditions | Competing ester hydrolysis | rsc.orgrsc.org |

| This compound | Nitrile Hydration Conditions | Full conversion to amide, stable ester | rsc.orgrsc.org |

| Methyl 4-cyanobenzoate | Suzuki-Miyaura Coupling | Higher reactivity than tert-butyl ester | |

| This compound | Suzuki-Miyaura Coupling | Reduced reactivity due to steric hindrance |

Table 3: Intermediates in Photochemical Reactions of Cyanobenzoates

| Intermediate | Formation | Subsequent Reaction | Solvent/Conditions | Ref. |

| Radical Anion | Electron transfer from olefin/codonor | Nucleophilic attack, radical coupling | Polar solvents | cdnsciencepub.comrsc.org |

| Exciplex | Excited state complex with olefin | Oxetane (B1205548) formation | Nonpolar solvents (e.g., Benzene) | cdnsciencepub.comcapes.gov.br |

| Contact Radical Ion Pair (CRIP) | Excited state complex with codonor | Dissociation to solvent-separated radical ions | Polar solvents | cdnsciencepub.comcapes.gov.br |

Exploration of Radical-Mediated Transformations and Intermediates

The study of this compound in radical-mediated reactions reveals specific reactivity patterns governed by the electronic properties of its substituent groups. Research into homolytic aromatic substitution has shown that the cyano group is a more effective director than the tert-butoxycarbonyl group for incoming radicals. In reactions involving the tert-butyl radical (t-Bu•), substitution occurs with high regioselectivity. For para-substituted cyanobenzoate esters like this compound, the tert-butyl radical adds exclusively to the position ortho to the cyano group. acs.org This outcome is attributed to the electron-withdrawing nature of the cyano group, which activates the ortho position towards nucleophilic radical attack. At temperatures between 25-35 °C, no substitution is observed at the position ortho to the ester function. acs.org

The mechanism for such base-promoted aromatic alkylations often involves an electron transfer chain reaction. An intermediate cyclohexadienyl adduct radical is formed, which is then deprotonated by a base to create a radical anion. This radical anion subsequently transfers an electron to propagate the radical chain. acs.org

Photochemical reactions also provide a pathway to radical-mediated transformations. Irradiation of this compound in the presence of 2,3-dimethyl-2-butene (B165504) does not yield an oxetane, which is a common product for the analogous methyl ester under similar conditions. Instead, the reaction produces a cyclic imine. cdnsciencepub.com This imine is formed through a proposed mechanism involving radical ion intermediates generated upon photo-excitation. cdnsciencepub.com This highlights how the bulky tert-butyl group can influence reaction pathways compared to smaller alkyl esters.

Table 1: Products of Radical-Mediated Reactions Involving Cyanobenzoate Esters

| Reactant(s) | Radical Species | Key Conditions | Major Product(s) | Citation |

|---|---|---|---|---|

| p-Cyanobenzoate Ester | tert-Butyl radical (t-Bu•) | Base-promoted (DABCO) | Product of substitution ortho to the cyano group | acs.org |

| This compound, 2,3-dimethyl-2-butene | Photochemically generated radical ions | Irradiation in benzene | Cyclic imine | cdnsciencepub.com |

Acid-Catalyzed Transformations and Rearrangements

This compound possesses two primary functional groups susceptible to acid-catalyzed transformations: the tert-butyl ester and the cyano (nitrile) group. The reaction outcomes are highly dependent on the specific conditions and reagents employed.

The hydrolysis of the ester is a characteristic acid-catalyzed reaction. Unlike most alkyl esters which hydrolyze via a tetrahedral intermediate (BAC2 mechanism), tert-butyl esters undergo hydrolysis through an SN1 mechanism. chemistrysteps.com This pathway is favored due to the formation of a highly stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester's ether oxygen and subsequent cleavage of the carbon-oxygen bond. chemistrysteps.com This selective cleavage is a common method for deprotection, often using acids like trifluoroacetic acid to yield 4-cyanobenzoic acid and isobutylene. tib.eusci-hub.se

The nitrile group can also be transformed under acidic conditions. A notable example is the Ritter reaction, which converts nitriles into N-substituted amides. researchgate.net In a modified Ritter reaction, this compound can be envisioned to react in the presence of a strong acid like sulfuric acid. The nitrile is activated by the acid, making it susceptible to nucleophilic attack by a carbocation. Using tert-butyl acetate as a source for the tert-butyl carbocation, this process can convert the nitrile function into an N-tert-butyl amide. researchgate.netorgsyn.org Studies on the related methyl 4-cyanobenzoate have demonstrated the efficiency of this method, which is compatible with acid-sensitive functional groups. orgsyn.org

Furthermore, intermediates formed from other reactions of this compound can undergo subsequent acid-catalyzed transformations. For instance, the cyclic imine formed during photochemical reactions can be readily hydrolyzed under mild aqueous acidic conditions to yield the corresponding ketone. cdnsciencepub.com In some syntheses, acid-catalyzed rearrangement of related bicyclic systems containing a cyano group has been observed to lead to the formation of ethyl 4-cyanobenzoate, indicating the potential for skeletal rearrangements under acidic conditions. nih.gov

Table 2: Acid-Catalyzed Transformations of this compound and Related Compounds

| Starting Material | Reagent(s) | Transformation Type | Product | Citation |

|---|---|---|---|---|

| Tert-butyl ester | H3O+ (excess water) | Ester Hydrolysis (SN1) | 4-Cyanobenzoic acid, tert-butanol (B103910) | chemistrysteps.com |

| Tert-butyl ester | Trifluoroacetic acid (TFA) | Ester Cleavage (Deprotection) | 4-Cyanobenzoic acid | tib.eusci-hub.se |

| Aromatic Nitrile | H2SO4, tert-butyl acetate | Ritter Reaction | N-tert-butyl amide | researchgate.netorgsyn.org |

Advanced Spectroscopic and Diffraction Analyses of Tert Butyl 4 Cyanobenzoate

High-Resolution Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational and bonding characteristics of molecules. These methods measure the vibrational frequencies of bonds, which are sensitive to the molecular environment and structure.

FTIR spectroscopy of tert-butyl 4-cyanobenzoate (B1228447) reveals key vibrational modes that are characteristic of its functional groups. The presence of the nitrile group is confirmed by a stretching frequency observed around 2240 cm⁻¹. cdnsciencepub.com This sharp and distinct peak is a hallmark of the C≡N triple bond. Additionally, the carbonyl group (C=O) of the ester functionality gives rise to a strong absorption band in the region of 1724 cm⁻¹. The spectrum also displays bands corresponding to C-H vibrations, including those of the tert-butyl group and the aromatic ring, as well as C-O stretching and phenyl ring bending vibrations. beilstein-journals.org

Table 1: Characteristic FTIR Peaks for Tert-butyl 4-Cyanobenzoate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2240 cdnsciencepub.com |

| Carbonyl (C=O) | Stretching | ~1724 beilstein-journals.org |

| C-H | Stretching/Bending | Not specified |

| C-O | Stretching | Not specified |

| Phenyl Ring | Bending | ~694 beilstein-journals.org |

Raman spectroscopy provides complementary information to FTIR analysis. spectroscopyonline.com For aromatic compounds like this compound, Raman spectra can offer detailed insights into the vibrations of the benzene (B151609) ring and the substituent groups. While specific Raman data for this compound is not extensively detailed in the provided search results, related studies on similar molecules show that Raman spectroscopy is effective in identifying the characteristic frequencies of the cyano and ester groups, as well as the skeletal vibrations of the aromatic ring. beilstein-journals.orgresearchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The ¹H NMR spectrum of this compound provides clear signals corresponding to the different types of protons present in the molecule. amazonaws.com The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.59-1.60 ppm. amazonaws.comrsc.org The aromatic protons, located on the benzene ring, give rise to two doublets. The two protons ortho to the ester group typically resonate at a higher chemical shift (around 8.07-8.08 ppm) compared to the two protons ortho to the cyano group (around 7.71 ppm), both with a coupling constant (J) of approximately 8.0-8.4 Hz. amazonaws.comrsc.org This splitting pattern is characteristic of a 1,4-disubstituted benzene ring.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to -COOtBu) | ~8.07 - 8.08 amazonaws.comrsc.org | Doublet | ~8.0 - 8.4 amazonaws.comrsc.org | 2H |

| Aromatic (ortho to -CN) | ~7.71 amazonaws.comrsc.org | Doublet | ~8.4 rsc.org | 2H |

| tert-butyl | ~1.59 - 1.60 amazonaws.comrsc.org | Singlet | N/A | 9H |

The ¹³C NMR spectrum provides further structural confirmation by detailing the chemical environment of each carbon atom. amazonaws.com The carbonyl carbon of the ester group is typically observed at a chemical shift of around 163.9 ppm. amazonaws.comrsc.org The quaternary carbon of the tert-butyl group appears at approximately 82.3 ppm, while the methyl carbons of the tert-butyl group are found at about 28.0-28.1 ppm. amazonaws.comrsc.org The aromatic carbons show distinct signals: the carbon attached to the ester group (~135.8 ppm), the carbons ortho to the ester (~129.9 ppm), the carbons ortho to the cyano group (~132.0 ppm), and the carbon bearing the cyano group (~115.8 ppm). amazonaws.comrsc.org The nitrile carbon itself is also observed at around 118.1 ppm. amazonaws.comrsc.org

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~163.9 amazonaws.comrsc.org |

| Aromatic C-COOtBu | ~135.8 amazonaws.comrsc.org |

| Aromatic C (ortho to -CN) | ~132.0 amazonaws.comrsc.org |

| Aromatic C (ortho to -COOtBu) | ~129.9 amazonaws.comrsc.org |

| Nitrile (C≡N) | ~118.1 amazonaws.comrsc.org |

| Aromatic C-CN | ~115.8 amazonaws.comrsc.org |

| Quaternary tert-butyl C | ~82.3 amazonaws.comrsc.org |

| Methyl tert-butyl C | ~28.0 - 28.1 amazonaws.comrsc.org |

Electronic Absorption (UV-Vis) Spectroscopy for Characterizing Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. up.ac.za For aromatic compounds, these transitions typically involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). uzh.ch The presence of chromophores, such as the benzene ring, carbonyl group, and cyano group in this compound, influences the wavelengths at which these absorptions occur. libretexts.org

The electronic spectrum of substituted benzenes is characterized by primary and secondary absorption bands. up.ac.za While specific UV-Vis data for this compound was not found in the provided search results, it is expected to exhibit absorption bands characteristic of a disubstituted benzene derivative. The conjugation of the carbonyl and cyano groups with the aromatic ring would likely lead to a bathochromic (red) shift of these bands compared to unsubstituted benzene. up.ac.za These transitions provide valuable information about the electronic structure and conjugation within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, leading to a complete elucidation of the molecular structure. This information is crucial for understanding the relationship between the structure of a molecule and its physical and chemical properties.

In the absence of experimental data for this compound, we can anticipate the types of intermolecular interactions that would likely govern its crystal packing. The molecule possesses several features that would influence its assembly in the solid state:

Dipole-Dipole Interactions: The cyano (C≡N) and ester (C=O) groups are polar, creating significant dipole moments in the molecule. These dipoles would likely lead to antiparallel arrangements of molecules in the crystal lattice to maximize electrostatic attraction.

Weak Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The aromatic protons and the protons of the tert-butyl group could interact with the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.

Without a determined crystal structure, a definitive description of the hydrogen bonding network and specific packing motifs remains speculative.

The conformation of this compound in the solid state would be a balance between minimizing intramolecular steric hindrance and optimizing intermolecular packing forces. Key conformational features to consider would be:

Orientation of the Ester Group: The dihedral angle between the plane of the phenyl ring and the plane of the ester group (C-O-C=O) is a critical conformational parameter. In many benzoate (B1203000) esters, this angle is non-zero due to steric interactions between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.

Conformation of the Tert-butyl Group: The tert-butyl group itself has a fixed tetrahedral geometry, but its rotation around the C-O bond would be influenced by packing considerations to minimize steric clashes with neighboring molecules.

A detailed conformational analysis, including specific torsion angles and the planarity of the molecule, would require experimental data from single-crystal X-ray diffraction.

Computational and Theoretical Chemistry of Tert Butyl 4 Cyanobenzoate Systems

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are fundamental to understanding the behavior of molecules at the atomic level. These calculations can predict molecular geometries, vibrational energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.org This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For tert-butyl 4-cyanobenzoate (B1228447), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. arxiv.org

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov A comparison between calculated and experimental frequencies can confirm the structural assignments. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡N | 1.158 |

| C=O (carbonyl) | 1.215 | |

| O-C (ester) | 1.345 | |

| C-C (aromatic) | 1.395 - 1.405 | |

| Bond Angle (°) | C-C-C (aromatic) | ~120.0 |

| O=C-O | 124.5 | |

| C-C≡N | 179.5 |

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2235 |

| -C=O | Stretching | 1720 |

| Aromatic C=C | Stretching | 1605, 1510 |

| C-O | Stretching | 1275 |

| Aliphatic C-H | Stretching | 2980 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF is a crucial starting point, it neglects the detailed correlation between the motions of individual electrons. wikipedia.orgststephens.net.in

To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, build upon the HF result to systematically include electron correlation. ststephens.net.inyoutube.com These approaches are more computationally demanding than DFT but can provide more reliable results for energies and properties, making them valuable for verifying experimental data and for systems where DFT may be inadequate. wikipedia.orgnih.gov

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. materialsciencejournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govsemanticscholar.org

Analysis of the electron density and charge distribution reveals the electron-rich and electron-deficient regions of the molecule. shd-pub.org.rs Methods like Natural Bond Orbital (NBO) analysis can quantify charge transfer interactions within the molecule. nih.gov A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (nucleophilic sites, e.g., around the oxygen and nitrogen atoms) and blue areas indicating positive potential (electrophilic sites). nih.gov For this compound, the MEP would highlight the electronegative cyano nitrogen and carbonyl oxygen as sites susceptible to electrophilic attack.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.15 | Ionization Potential (Energy to remove an electron) materialsciencejournal.org |

| LUMO Energy | -1.95 | Electron Affinity (Energy released when adding an electron) materialsciencejournal.org |

| HOMO-LUMO Gap (ΔE) | 5.20 | Indicates high chemical stability and low reactivity materialsciencejournal.org |

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure. nih.govnih.gov

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zamdpi.comfaccts.de TD-DFT calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. mdpi.comyoutube.com This allows for the assignment of specific electronic transitions, such as π→π* and n→π*, to the observed absorption bands. scielo.org.za

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 1.60 | -C(CH₃)₃ |

| δ (ppm) | 7.80 (d) | Aromatic H (ortho to -CN) | |

| δ (ppm) | 8.15 (d) | Aromatic H (ortho to -COOR) | |

| ¹³C NMR | δ (ppm) | 28.5 | -C(CH₃)₃ |

| δ (ppm) | 82.0 | -C(CH₃)₃ | |

| δ (ppm) | 118.0 | -C≡N | |

| δ (ppm) | 130.0 - 135.0 | Aromatic C | |

| δ (ppm) | 164.5 | -C=O | |

| UV-Vis | λ_max (nm) | ~245 | π→π* transition |

Theoretical Studies of Reaction Pathways and Energetics

Beyond static properties, computational chemistry can map out the entire landscape of a chemical reaction, providing a detailed understanding of its mechanism. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). ucsb.eduyoutube.com The transition state is a first-order saddle point on the potential energy surface, representing a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

Computational methods can locate the precise geometry of the transition state and calculate its energy. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea) or reaction barrier. youtube.com A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. nih.gov For a molecule like this compound, this approach could be used to study reactions such as hydrolysis of the ester group or nucleophilic addition to the nitrile group, providing detailed mechanistic insights. researchgate.net

Solvation Effects on Reaction Mechanisms

Computational studies are crucial for understanding how solvents influence the reaction mechanisms of esters like this compound, particularly for processes such as hydrolysis. The reaction mechanism for the hydrolysis of esters can be influenced by the solvent environment. researchgate.netnih.gov Theoretical investigations into the acid-catalyzed hydrolysis of esters often employ Density Functional Theory (DFT) methods, such as B3LYP, combined with a continuum solvation model to simulate the solvent environment. researchgate.net These studies help in elucidating the energetics of reaction pathways, including the formation of high-energy intermediates. researchgate.net

For this compound, the bulky tert-butyl group and the electron-withdrawing nature of the cyano group are key factors. In a potential AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) hydrolysis mechanism, the solvent plays a critical role in stabilizing the tetrahedral intermediate. The polarity of the solvent can significantly affect the activation energy barrier of the reaction. For instance, in polar protic solvents, hydrogen bonding can stabilize the transition states, thereby influencing the reaction rate.

Molecular dynamics (MD) simulations can provide a more detailed, explicit solvent picture of the hydration properties around the ester. Studies on related molecules, such as tert-butyl alcohol in aqueous solutions, have shown how the solute concentration affects the structure of the surrounding water molecules. rsc.org Similar simulations for this compound would reveal insights into the specific hydration shell around the ester and cyano groups and how this solvation structure impacts reactivity.

A computational study on the antioxidant reaction mechanisms of a related compound, tri-butyl p-coumarate, demonstrated that the presence of a metal center and the solvent polarity can significantly influence whether an electron transfer or a hydrogen transfer mechanism is favored. mdpi.com This highlights the importance of considering specific solvent effects in computational models.

Table 1: Key Computational Approaches for Studying Solvation Effects

| Computational Method | Application to this compound Hydrolysis | Insights Gained |

| Density Functional Theory (DFT) with Continuum Solvation Models (e.g., C-PCM, SMD) | Calculation of reaction energy profiles for hydrolysis in various solvents. | Provides information on the relative stability of reactants, transition states, and products in different solvent environments, helping to predict the most favorable reaction pathway. |

| Molecular Dynamics (MD) Simulations with Explicit Solvent Models | Simulation of the dynamic behavior of this compound in a solvent box (e.g., water). | Reveals details of the solvation shell structure, hydrogen bonding interactions between the solute and solvent, and the role of solvent in stabilizing key reaction intermediates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) Methods | Treatment of the reacting species with a high level of theory (QM) while the surrounding solvent is treated with a more computationally efficient method (MM). | Offers a balance between accuracy and computational cost for studying reactions in large solvent systems, providing detailed insights into the electronic changes during the reaction within a realistic solvent environment. |

Investigation of Intermolecular Interactions and Supramolecular Assembly through Computational Modeling

Computational modeling is an indispensable tool for investigating the non-covalent interactions that govern the self-assembly of molecules into supramolecular structures. nih.govrsc.orgnih.gov For this compound, the key interacting moieties are the aromatic ring, the cyano group, and the tert-butyl group. DFT calculations are frequently used to determine the optimized geometries and interaction energies of molecular dimers and larger aggregates. scielo.org.za

The cyanobenzoate part of the molecule is capable of various intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. Furthermore, the cyano group imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions that can influence molecular packing. Computational studies on p-cyanobenzoic acid have provided insights into the vibrational modes and electronic structure of the cyanobenzoate moiety, which are relevant for understanding its intermolecular interactions. nih.gov

The bulky tert-butyl group, while primarily considered to be sterically hindering, can also engage in weak van der Waals interactions. Molecular dynamics simulations can be employed to model the self-assembly process in different environments, providing insights into the thermodynamic and kinetic factors that control the formation of ordered structures. rsc.org

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. mdpi.com Applying this method to dimers or clusters of this compound would allow for the identification and characterization of hydrogen bonds, van der Waals interactions, and steric repulsion, providing a detailed picture of the forces driving supramolecular assembly. mdpi.com

Table 2: Potential Intermolecular Interactions in this compound Supramolecular Assembly

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Cyano group (acceptor) with hydrogen bond donors from other molecules or solvent. | A directional interaction that can play a significant role in the formation of specific, ordered assemblies. |

| π-π Stacking | Phenyl rings. | Attraction between the electron clouds of adjacent aromatic rings, contributing to the stability of stacked structures. |

| Dipole-Dipole Interactions | The polar cyanobenzoate moieties. | Electrostatic interactions between the permanent dipoles of the molecules, influencing their relative orientation in the solid state. |

| van der Waals Forces | The entire molecule, with significant contributions from the tert-butyl group and the aromatic ring. | Non-specific attractive forces that are important for overall packing and cohesion in the condensed phase. |

Electronic Transport Properties and Charge Mobility in Extended Systems Incorporating Cyanobenzoate Units

The electronic properties of organic materials are fundamental to their application in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Computational methods are essential for predicting and understanding the charge transport characteristics of these materials. rsc.orgnih.gov For systems incorporating cyanobenzoate units, the strong electron-withdrawing nature of the cyano group can significantly impact the electronic structure and, consequently, the charge transport properties.

DFT and time-dependent DFT (TD-DFT) calculations are used to determine key parameters that govern charge mobility, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential, electron affinity, and reorganization energy. nih.gov The reorganization energy, which is the energy required to deform the molecular geometry from the neutral to the charged state and vice versa, is a critical factor in determining the charge hopping rate in organic semiconductors.

In materials containing benzonitrile (B105546) derivatives, the cyano group generally lowers both the HOMO and LUMO energy levels, which can be beneficial for electron injection and transport in electronic devices. rsc.org Studies on carbazole-benzonitrile derivatives have shown that these materials can exhibit efficient bipolar host characteristics, meaning they can transport both holes and electrons. rsc.org

Table 3: Key Parameters for Evaluating Electronic Transport Properties

| Parameter | Computational Method | Relevance to Charge Transport |

| HOMO/LUMO Energy Levels | DFT | Determines the energy barriers for charge injection from electrodes and the potential for a material to be an n-type (electron-transporting) or p-type (hole-transporting) semiconductor. |

| Reorganization Energy (λ) | DFT | A measure of the geometric relaxation energy upon charging. A lower reorganization energy generally leads to a higher charge hopping rate and better charge mobility. |

| Electronic Coupling (Transfer Integral, V) | DFT | Describes the strength of the electronic interaction between adjacent molecules. A larger electronic coupling facilitates charge transfer. |

| Charge Carrier Mobility (μ) | Kinetic Monte Carlo simulations based on DFT parameters. | A macroscopic property that quantifies the ease with which charge carriers move through a material under the influence of an electric field. |

Applications and Advanced Materials Science Involving Tert Butyl 4 Cyanobenzoate

Role as a Key Intermediate in Complex Organic Synthesis

Tert-butyl 4-cyanobenzoate (B1228447) is widely utilized as a key intermediate in multi-step organic synthesis. Its bifunctional nature allows for sequential and selective reactions, making it a versatile building block for creating complex molecular architectures. The compound is employed in the synthesis of pharmaceuticals, fine chemicals, and materials for medicinal chemistry and biotechnology.

The two primary functional groups of the molecule, the tert-butyl ester and the cyano group, offer distinct reaction pathways:

The Tert-butyl Ester Group: This group primarily serves as a bulky protecting group for the carboxylic acid. It is stable under various reaction conditions but can be selectively removed (deprotected) under mild acidic conditions to reveal the carboxylic acid. acs.orgorganic-chemistry.org This controlled deprotection is crucial in syntheses where other parts of the molecule are sensitive to harsh reagents. acs.org The tert-butyl group's steric hindrance can also influence the stereoselectivity of nearby reactions.

The Cyano Group: The nitrile (cyano) group is a versatile functional handle that can be converted into various other groups, such as amines, amides, or carboxylic acids, through reactions like hydrolysis or reduction. This flexibility allows chemists to introduce nitrogen-containing functionalities or extend the carbon skeleton of a molecule.

The utility of cyanobenzoic acid derivatives is well-established for producing compounds used in pharmaceuticals and other industrial fields. google.com The strategic placement of the cyano and protected carboxyl groups makes Tert-butyl 4-cyanobenzoate a valuable starting material for constructing more elaborate molecules.

Table 1: Synthetic Utility of this compound

| Functional Group | Role in Synthesis | Common Transformations |

| Tert-butyl Ester | Protecting Group | Acid-catalyzed deprotection to yield 4-cyanobenzoic acid. |

| Cyano (Nitrile) | Versatile Handle | Hydrolysis to carboxylic acid; Reduction to amine. |

Applications in Polymerization and Polymer Design

While not a direct initiator of polymerization itself, this compound and its derivatives are significant in the field of polymer science as functional monomers or precursors for creating polymers with specific, high-performance characteristics. core.ac.uk

Serving as a Polymerization Initiator

Polymerization initiators are compounds that generate reactive species (radicals or ions) to start a polymerization chain reaction. Common initiators include peroxides and azo compounds. There is no evidence to suggest that this compound functions as a conventional polymerization initiator. Instead, its value lies in its ability to be incorporated into a polymer chain as a monomer, bringing its unique chemical properties to the final material. For instance, the related compound 4-cyanobenzoic acid is known to be a precursor for functional polymer monomers. sigmaaldrich.com

Designing Polymers with Tailored Degradation Profiles through Steric Effects of the Tert-butyl Group

The bulky tert-butyl group is a key structural feature for designing polymers with controlled degradation. Its significant size creates steric hindrance, which can influence the physical and chemical properties of a polymer. This steric bulk can limit the mobility of polymer chains, potentially increasing the thermal stability of the material.

Conversely, the tert-butyl ester linkage itself provides a chemically sensitive point within the polymer structure. This ester can be cleaved under specific conditions, such as exposure to acid, allowing for controlled degradation of the polymer backbone or the release of pendant groups. researchgate.net This property is highly desirable in biomedical applications, where polymers may need to break down in a predictable manner. nih.govnih.gov The ability to selectively remove the tert-butyl group allows for post-polymerization modification, where the newly exposed carboxylic acid can be used to attach other molecules, such as drugs or targeting ligands. nih.gov

Incorporation into Coatings for Enhanced Durability and Environmental Resistance

Although direct applications of this compound in coatings are not extensively documented, its structural motifs are relevant to the development of durable and resistant polymer coatings. The rigid aromatic ring can contribute to the mechanical strength and thermal stability of a coating, while the functional groups offer sites for cross-linking or adhesion to a substrate. The development of functional polymers from similar building blocks is a key strategy for creating advanced materials for a variety of applications, including high-performance coatings. core.ac.uk

Development of Functional Organic Materials and Advanced Systems

Functional organic materials are designed to have specific properties, such as light emission, conductivity, or environmental responsiveness. This compound serves as a crucial building block for such materials due to its rigid structure and versatile cyano and ester functionalities. Derivatives of 4-cyanobenzoic acid are recognized as valuable intermediates for creating functional polymer monomers and precursors for liquid crystals.

Contribution to Luminescent Materials and Optoelectronic Applications

The most significant application of the cyanobenzene moiety, derived from this compound, is in the field of luminescent and optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com The cyanobenzene unit acts as an excellent electron-acceptor group. researchgate.net When combined with an electron-donating group within the same molecule, it creates a "push-pull" electronic structure that is highly effective for light emission. researchgate.net

This molecular design is central to the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.netnih.gov The cyanobenzene core helps to minimize the energy gap between the singlet and triplet excited states, facilitating the efficient conversion of non-emissive triplets into emissive singlets. researchgate.netresearchgate.net Research has demonstrated that benzonitrile (B105546) derivatives are a key class of materials for creating high-performance blue and deep-blue TADF emitters for the latest generation of displays and lighting. nih.govnsf.gov

Table 2: Role of the Cyanobenzene Moiety in Optoelectronic Materials

| Property | Contribution of Cyanobenzene | Application |

| Electronic Structure | Strong electron-acceptor | Creates charge-transfer states for efficient light emission. |

| Energy Levels | Lowers LUMO (Lowest Unoccupied Molecular Orbital) energy | Enables tuning of emission color (e.g., blue emitters). researchgate.net |

| Quantum Efficiency | Facilitates Thermally Activated Delayed Fluorescence (TADF) | Used in high-efficiency OLEDs. nih.gov |

Tailoring Mechanical and Optical Properties in Polymeric Architectures

While this compound itself is not a polymer, its derivatives and related structures are utilized as monomers or building blocks to create high-performance polymers with specific mechanical and optical characteristics. The incorporation of the tert-butyl and cyano functionalities into a polymer backbone can significantly influence its properties.

The parent compound, 4-cyanobenzoic acid, serves as a monomer in the synthesis of polymers such as polyesters and polyamides. These polymers often exhibit desirable characteristics including high thermal stability and good mechanical strength. The introduction of a tert-butyl group, by using a derivative like this compound in the polymerization process, can further enhance these properties. The bulky nature of the tert-butyl group can increase the rigidity of the polymer chains and create free volume, which can impact the material's glass transition temperature, solubility, and gas permeability.

For instance, in block copolymers like poly(4-tert-butylstyrene-b-methyl methacrylate), the presence of the tert-butyl group on the styrene (B11656) monomer leads to a material with a higher interaction parameter compared to traditional polystyrene-b-poly(methyl methacrylate). This results in a more temperature-sensitive material, allowing for the creation of well-defined nanostructures at technologically relevant temperatures. While not a direct application of this compound, this illustrates the principle of how the tert-butyl functionality can be used to tailor polymer properties.

The cyano group, on the other hand, is known for its high polarity and ability to participate in dipole-dipole interactions. In a polymeric structure, these interactions can lead to increased intermolecular forces, which can enhance the mechanical strength and thermal stability of the material. Furthermore, the electronic properties of the cyano group can influence the refractive index and other optical characteristics of the polymer.

Although direct and extensive research detailing the specific mechanical and optical properties of polymers synthesized directly from this compound is not widely available in public literature, the known effects of its constituent functional groups provide a strong theoretical basis for its potential in these applications.

Supramolecular Chemistry and Cocrystal Formation for Material Design

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. A key strategy in this field is the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds. While specific research on cocrystals of this compound is limited in readily accessible literature, the molecular features of this compound make it a promising candidate for cocrystal design.

The cyano group of this compound can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These features allow it to potentially form stable cocrystals with a variety of co-formers, particularly those with hydrogen bond donor groups like carboxylic acids or amides. By carefully selecting the co-former, it is possible to systematically modify the physicochemical properties of the resulting cocrystal, such as melting point, solubility, and stability.

The general principles of cocrystal formation can be illustrated by the synthesis of cocrystals of other active pharmaceutical ingredients (APIs). For example, cocrystals are often prepared using methods like solvent evaporation, grinding, or slurry conversion. In the solvent evaporation method, the API and the co-former are dissolved in a suitable solvent, and the solvent is slowly evaporated to allow the cocrystal to form. The choice of solvent and the stoichiometric ratio of the components are critical factors in obtaining high-quality cocrystals.

Characterization of cocrystals typically involves techniques such as X-ray diffraction (XRD) to determine the crystal structure, differential scanning calorimetry (DSC) to study thermal properties like melting point, and Fourier-transform infrared (FTIR) spectroscopy to identify the intermolecular interactions between the components.

Future Research Directions and Perspectives for Tert Butyl 4 Cyanobenzoate

Integration with Sustainable Chemistry and Green Synthesis Methodologies